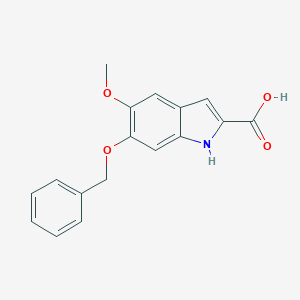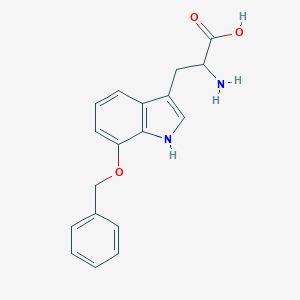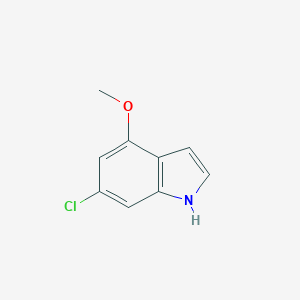
6-chloro-4-methoxy-1H-indole
Overview
Description
“6-chloro-4-methoxy-1H-indole” is a chemical compound with the molecular formula C9H8ClNO . It is a derivative of indole, a significant heterocyclic system in natural products and drugs .
Molecular Structure Analysis
The molecular structure of “6-chloro-4-methoxy-1H-indole” consists of a benzene ring fused with a pyrrole ring, with a chlorine atom at the 6th position and a methoxy group at the 4th position .
Physical And Chemical Properties Analysis
“6-chloro-4-methoxy-1H-indole” has a molecular weight of 181.619, a density of 1.3±0.1 g/cm3, a boiling point of 333.9±22.0 °C at 760 mmHg, and a melting point of 45ºC .
Scientific Research Applications
- Researchers have explored the antiviral potential of indole derivatives. For instance:
- Pyrimidine-derived indole ribonucleosides demonstrated in vitro antiproliferative activity against various cancer cell lines .
- Luminescent rhenium(I) diimine–indole complexes have been investigated for their potential applications .
Antiviral Activity
Anti-HIV Activity
Antiproliferative Effects
Medicinal Applications
Luminescent Rhenium(I) Complexes
Synthetic Chemistry
Safety and Hazards
Future Directions
The future directions for “6-chloro-4-methoxy-1H-indole” could involve further exploration of its synthesis methods and biological activities. Given the significance of indole derivatives in medicinal chemistry, there is potential for “6-chloro-4-methoxy-1H-indole” to be explored for newer therapeutic possibilities .
Mechanism of Action
Target of Action
It’s known that indole derivatives, in general, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have been reported to show inhibitory activity against influenza A . The interaction of these compounds with their targets often results in changes that inhibit the function of the target, leading to the observed biological activity.
Biochemical Pathways
Indole derivatives are known to impact a broad range of biochemical pathways due to their interaction with multiple targets . The downstream effects of these interactions can vary widely, depending on the specific biological activity of the compound.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives, the effects can be expected to be diverse . These effects are typically a result of the compound’s interaction with its targets and the subsequent changes in biochemical pathways.
properties
IUPAC Name |
6-chloro-4-methoxy-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO/c1-12-9-5-6(10)4-8-7(9)2-3-11-8/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VATCRGBXBABPDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1C=CN2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70372084 | |
| Record name | 6-chloro-4-methoxy-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70372084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-4-methoxy-1H-indole | |
CAS RN |
117970-23-7 | |
| Record name | 6-chloro-4-methoxy-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70372084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





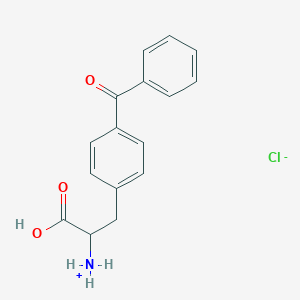
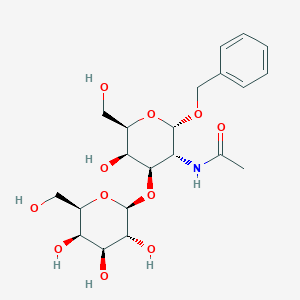
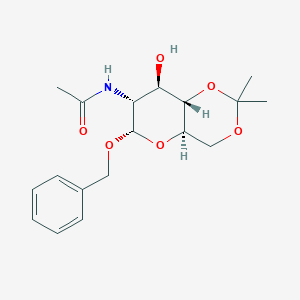

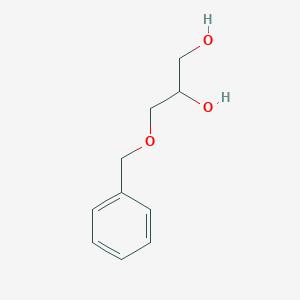
![4-[(Benzyloxy)methyl]-1,3-dioxolan-2-one](/img/structure/B43464.png)

